molecular formula C17H12Cl3NO B2748437 (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol CAS No. 338413-76-6

(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol

Cat. No.: B2748437
CAS No.: 338413-76-6
M. Wt: 352.64
InChI Key: KSYUSLOIKPMDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol is a polyhalogenated aromatic compound featuring a pyrrole core substituted with a 2,6-dichlorophenyl group at position 4 and a 4-chlorophenyl-methanol moiety at position 2.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3NO/c18-11-6-4-10(5-7-11)17(22)13-9-21-8-12(13)16-14(19)2-1-3-15(16)20/h1-9,17,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYUSLOIKPMDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials would include 2,6-dichlorobenzaldehyde and 4-chlorobenzaldehyde.

    Substitution Reactions: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions. This involves the reaction of the pyrrole ring with chlorobenzene derivatives under acidic conditions.

    Methanol Addition: The final step involves the addition of a methanol group to the pyrrole ring, which can be achieved through a Grignard reaction using a chlorophenylmagnesium bromide reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic hydroxyl group in the methanol moiety is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the alcohol to a ketone . For example:

(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanolH2SO4KMnO4(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]ketone\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]ketone}

Milder oxidants like pyridinium chlorochromate (PCC) may preserve sensitive functional groups .

Reduction Reactions

The hydroxyl group can be reduced to a methylene group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) :

This compoundLiAlH4(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methane\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methane}

Selective reduction of other unsaturated bonds (e.g., in the pyrrole ring) is unlikely under these conditions due to the aromatic stability of the heterocycle .

Substitution Reactions

The chlorine atoms on the aryl rings may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For instance:

  • Hydroxylation : Heating with aqueous NaOH at elevated temperatures (150–200°C) can replace chlorine with hydroxyl groups .

  • Amination : Reaction with ammonia or amines in the presence of Cu catalysts replaces Cl with NH₂ or R-NH groups .

Reaction Reagents/Conditions Product
Chlorine → HydroxylNaOH (aq), 150–200°C(4-hydroxyphenyl)[4-(2,6-dihydroxyphenyl)-1H-pyrrol-3-yl]methanol
Chlorine → AmineNH₃, CuCl, 120°C(4-aminophenyl)[4-(2,6-aminophenyl)-1H-pyrrol-3-yl]methanol

Esterification and Etherification

The hydroxyl group can be acylated or alkylated:

  • Esterification : Reaction with acetyl chloride (AcCl) or acetic anhydride (Ac₂O) forms the corresponding ester :

ROH+AcClROAc+HCl\text{ROH} + \text{AcCl} \rightarrow \text{ROAc} + \text{HCl}

  • Etherification : Treatment with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃) yields ethers .

Cycloaddition and Michael Addition

The pyrrole ring’s electron-rich nature allows participation in 1,3-dipolar cycloadditions or Michael additions. For example, reaction with α,β-unsaturated carbonyl compounds under basic conditions (e.g., NaH/THF) forms fused heterocycles .

Complexation and Biological Interactions

The compound’s hydroxyl and aromatic groups may coordinate with metal ions (e.g., Fe³⁺, Cu²⁺) or interact with biological targets via hydrogen bonding or π-π stacking . Such interactions are critical in medicinal chemistry applications but require further experimental validation.

Key Considerations:

  • Regioselectivity : Substituents on the pyrrole and aryl rings influence reaction sites. Electron-withdrawing Cl groups direct electrophilic substitutions to meta/para positions .

  • Stability : The dichlorophenyl groups enhance stability against oxidation but may hinder certain substitutions due to steric effects.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol exhibits notable anticancer properties. Research has suggested that it may inhibit specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent. Key findings include:

  • Mechanism of Action : The presence of multiple chlorine atoms may enhance interaction with biological membranes, potentially affecting pharmacokinetics and bioavailability.
  • Target Interactions : Studies have shown binding affinity to tyrosine kinases, which are critical in cancer pathways. Understanding these interactions is essential for optimizing therapeutic efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar compounds have shown moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as significant antifungal activity against Candida glabrata and Candida albicans . This suggests potential applications in developing new antimicrobial agents.

Agrochemical Applications

Due to its biological activity, this compound may also find applications in agrochemicals. Its effectiveness against pests or pathogens positions it as a candidate for developing new pesticides or fungicides.

Synthesis and Structural Variations

Several synthetic routes for this compound have been documented, emphasizing the importance of controlling reaction conditions to achieve desired yields and purities. Various structural analogs have been synthesized to evaluate their biological activities, highlighting the compound's uniqueness compared to related structures.

Compound NameStructural FeaturesBiological Activity
This compoundTwo chlorinated phenyl groupsNotable anti-cancer activity
(4-Chlorophenyl)(4-(2-chlorophenyl)-1H-pyrrol-3-yl)methanolOne chlorinated phenyl groupReduced activity compared to target compound
(4-Bromophenyl)(4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl)methanolBrominated instead of chlorinatedPotentially different activity profile
(Phenyl)(4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl)methanolNo halogen substitutions on first phenylLikely lower potency

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A study synthesized derivatives similar to this compound and assessed their antimicrobial properties. The results indicated moderate antibacterial and high antifungal activities .
  • Anticancer Mechanisms :
    • Research focused on the compound's interaction with tyrosine kinases revealed insights into its potential as an anticancer agent. Further investigations into its mechanism of action are ongoing to optimize its therapeutic applications.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl groups may enhance binding affinity through hydrophobic interactions, while the pyrrole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Critical Analysis and Limitations

  • Data Gaps : Direct pharmacological or synthetic data for the target compound are absent in the evidence; comparisons rely on structural extrapolation.
  • Contradictions : Piperazine-based analogs achieve moderate yields , but pyrrole synthesis may face steric challenges due to the bulky 2,6-dichlorophenyl group.
  • Functional Group Impact : The –OH group in the target may improve solubility but reduce metabolic stability compared to sulfur-containing analogs (e.g., ).

Biological Activity

(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol, with the CAS number 338413-76-6, is a synthetic organic compound characterized by its unique pyrrole structure and chlorophenyl substitutions. This compound has garnered attention for its potential biological activities, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound's linear formula is C17H12Cl3NOC_{17}H_{12}Cl_3NO, indicating the presence of three chlorine atoms and a hydroxymethyl group attached to the pyrrole ring. The structural features suggest possible interactions with biological macromolecules, including proteins and nucleic acids.

The biological activity of this compound is hypothesized to involve:

  • Hydrophobic interactions : The chlorophenyl groups enhance binding affinity to target proteins.
  • Hydrogen bonding : The hydroxymethyl group can participate in hydrogen bonding with biological targets.
  • π-π stacking : The aromatic nature of the pyrrole ring may facilitate stacking interactions with nucleobases or aromatic amino acids in proteins.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

Anticancer Properties

Studies have explored the compound's potential as an anticancer agent. Its structural motifs are believed to interfere with cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of cell cycle progression.

Case Study : A study investigated the effects of related pyrrole derivatives on cancer cell lines, revealing significant cytotoxicity and apoptosis induction in breast cancer cells (MCF-7) through mitochondrial pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research shows that similar compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Study : In vitro studies demonstrated that derivatives of this compound reduced nitric oxide production in activated microglia, suggesting a protective role against neuroinflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureBiological Activity
(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-2-yl]methanolSimilar structureModerate anticancer activity
(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]ethanolEthanol instead of methanolReduced anti-inflammatory effects

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary tests indicate that derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : In models of neurodegenerative diseases, related compounds showed promise in protecting dopaminergic neurons from oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling aromatic halogenated precursors via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or acid-catalyzed cyclization to form the pyrrole ring. Optimization includes:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand tuning to enhance yields .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) for cyclization steps, balancing reactivity and solubility.
  • Temperature Control : Stepwise heating (80–120°C) to minimize side reactions.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration and molecular packing (critical for polymorph identification) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chlorine-induced deshielding in aromatic regions). 2D NMR (COSY, NOESY) confirms spatial proximity of substituents.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (±1 ppm accuracy).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways.
  • Data Validation : Triplicate experiments with positive controls (e.g., ampicillin for antimicrobial tests) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Steric Effects : Molecular docking simulations (AutoDock Vina) to analyze binding pocket accessibility. Compare with analogs lacking 2,6-dichloro substitution.
  • Electronic Effects : DFT calculations (B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps. Correlate with redox behavior (cyclic voltammetry) .
  • Biological Impact : SAR studies show enhanced antimicrobial activity due to increased lipophilicity from chlorine atoms, improving membrane penetration .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability.
  • Solubility Adjustments : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts.
  • Metabolic Stability : Assess compound degradation in assay media (LC-MS monitoring).
  • Meta-Analysis : Compare data across studies using multivariate regression to isolate confounding variables (e.g., cell line heterogeneity) .

Q. How can crystallographic data inform the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Crystal Structure Analysis : Identify hydrogen-bonding motifs (e.g., methanol-OH interactions) and π-stacking patterns for derivative design.
  • Salt/Cocrystal Formation : Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) to enhance solubility .
  • Polymorph Screening : High-throughput crystallization (solvent-drop grinding) to discover stable forms with better bioavailability .

Q. What methodologies assess the environmental impact of this compound during preclinical development?

  • Methodological Answer :

  • Biodegradation Tests : OECD 301F (manometric respirometry) to measure mineralization rates in aqueous systems.
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h IC₅₀) assays.
  • Bioaccumulation Potential : LogP measurement (shake-flask method) and prediction via EPI Suite™ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.